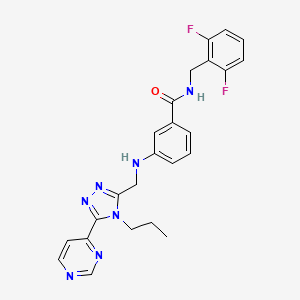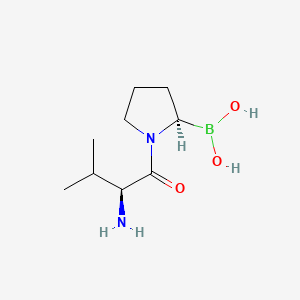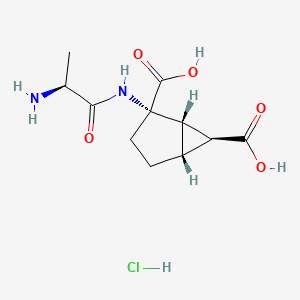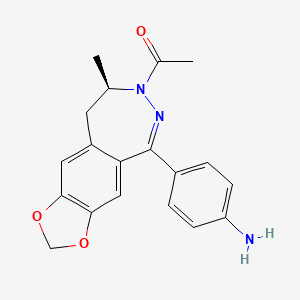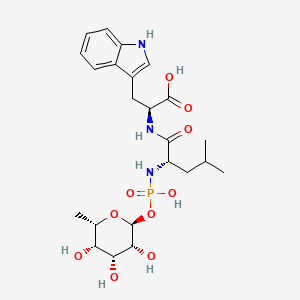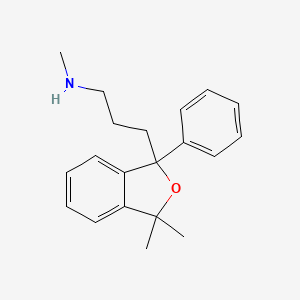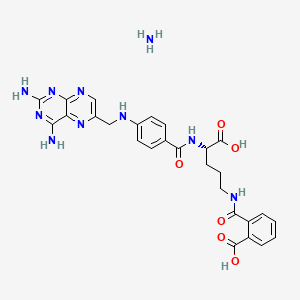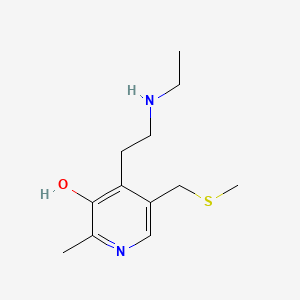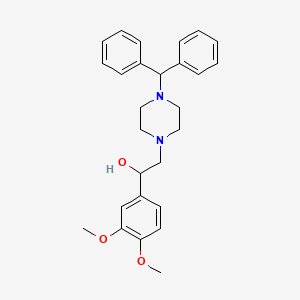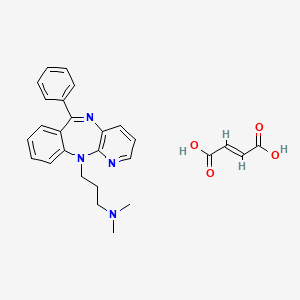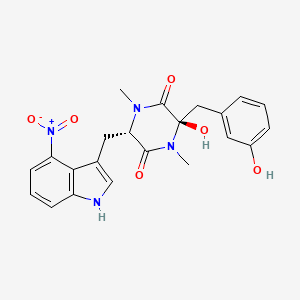
タキストミンA
概要
説明
Thaxtomin A is a phytotoxin produced by several species of the gram-positive filamentous bacteria in the genus Streptomyces, including Streptomyces scabies, Streptomyces acidiscabies, and Streptomyces turgidiscabies . This compound is known for its role in causing common scab disease in potatoes and other taproot crops . Thaxtomin A acts as a natural cellulose synthesis inhibitor, affecting the density and motility of cellulose synthase complexes in plant cells .
科学的研究の応用
作用機序
タキストミンAは、植物細胞のセルロース生合成を阻害することで効果を発揮します。 植物細胞膜を横切るイオンの移動の調節を乱すことにより、植物細胞の肥大と細胞死を促進します . シロイヌナズナのthis compound感受性変異体は、化合物に対する感受性が高くなっていることが示されており、その作用機序に関する洞察を提供しています . This compoundの主要な分子標的は、植物細胞壁のセルロース生成に不可欠なセルロース合成酵素複合体です .
生化学分析
Biochemical Properties
Thaxtomin A is involved in various biochemical reactions. It is synthesized by the condensation of 4-nitrotryptophan and phenylalanine moieties to form a cyclic dipeptide (2,5-diketopiperazine) . The 4-nitroindole part is a unique chemical structure unit among all microbial secondary metabolites .
Cellular Effects
Thaxtomin A has significant effects on plant cells. It inhibits the synthesis of cellulose during the expansion and division of plant cells . This leads to the formation of scab-like, raised or depressed lesions on the surface of tubers, severely affecting the yield and quality of potatoes .
Molecular Mechanism
The molecular mechanism of Thaxtomin A involves blocking the synthesis of cellulose in plant cells during their expansion and division process . This disruption in the normal cellular processes is what leads to the formation of the characteristic scab lesions in infected potatoes .
Temporal Effects in Laboratory Settings
It is known that Thaxtomin A is a stable compound, and its effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Thaxtomin A at different dosages in animal models have not been extensively studied, as Thaxtomin A primarily affects plant cells .
Metabolic Pathways
Thaxtomin A is involved in the secondary metabolism of Streptomyces scabies . It is synthesized through a series of enzymatic reactions, involving various enzymes and cofactors .
Transport and Distribution
It is known that Thaxtomin A can enter tissues through pores, wounds, or young tubers .
Subcellular Localization
The subcellular localization of Thaxtomin A is not well known. It is known that Thaxtomin A can disrupt normal cellular processes, leading to the formation of scab lesions on the surface of infected potatoes .
準備方法
Synthetic Routes and Reaction Conditions: Thaxtomin A can be synthesized through a series of chemical reactions. One of the synthetic routes involves the preparation of intermediate compounds, followed by their conversion into Thaxtomin A. For instance, compound 1 can be dissolved in anhydrous dimethylformamide (DMF) and reacted with methyl iodide (CH3I) and silver oxide (Ag2O) at room temperature for 24 hours . The resulting product is then purified using silica gel column chromatography.
Industrial Production Methods: Industrial production of Thaxtomin A involves the use of nonpathogenic Streptomyces strains engineered to express the thaxtomin gene cluster. The gene cluster from Streptomyces scabiei can be cloned and expressed in Streptomyces albus J1074, resulting in high-yield production of Thaxtomin A . The engineered Streptomyces albus J1074 can be cultured in a minimal medium supplemented with cellobiose to optimize the yield .
化学反応の分析
Types of Reactions: Thaxtomin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Thaxtomin A can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in Thaxtomin A with other groups using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various analogs of Thaxtomin A, which can be used for further research and applications .
類似化合物との比較
タキストミンAは、タキストミンと呼ばれる環状ジペプチド植物毒素のファミリーに属します。類似の化合物には以下が含まれます:
- タキストミンB
- タキストミンC
- タキストミンD
これらの化合物は、類似の構造を共有していますが、特定の官能基と生物活性は異なります . This compoundは、セルロース合成阻害剤としての高い効力と、ジャガイモにおける一般的なかいよう病を引き起こす重要な役割を果たすことで、独特です .
特性
IUPAC Name |
(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNJYNIEGRRKV-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122380-18-1 | |
| Record name | Thaxtomine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thaxtomin A targets plant cells, acting as a potent cellulose synthesis inhibitor. [] Research suggests it depletes cellulose synthase complexes from the plasma membrane, causing these particles to accumulate in a microtubule-associated compartment. [] This disruption of cellulose synthesis leads to several downstream effects, including:
- Reduced crystalline cellulose content in cell walls []
- Increased pectin and hemicellulose content in cell walls []
- Ectopic lignification, but in a different pattern compared to isoxaben (another cellulose synthesis inhibitor) []
- Changes in the expression of genes involved in cell wall synthesis and modification, including those associated with primary and secondary cellulose synthesis, pectin metabolism, and cell wall remodelling. []
- Induction of defense-related genes and callose deposition []
- Rapid calcium influx and activation of the plasma membrane proton pump, potentially triggering an early signaling cascade involved in plant-pathogen interactions []
- Cell hypertrophy and abnormal cell plate formation in some plant species []
A:
- Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, as well as mass spectrometry data, have been reported in various publications. [, , , , ] This information is crucial for confirming the structure of thaxtomin A and its derivatives.
ANone: While extensive studies focusing solely on material compatibility are lacking, research highlights the impact of specific conditions on thaxtomin A production and activity:
- Culture Media: Thaxtomin A production by Streptomyces scabies varies significantly depending on the culture medium. Oatmeal broth (OMB) consistently supports high thaxtomin A yields compared to other media like potato broth or starch-based media. [, , ]
- Carbon Sources: The presence of cellobiose is crucial for inducing thaxtomin A biosynthesis, while glucose exhibits a more complex effect, suppressing production in OMB but stimulating it in oatmeal agar. [, ] Suberin, a plant lipid polymer, synergistically enhances thaxtomin A production when combined with cellobiose. []
- pH: Streptomyces scabies strains display varying pH tolerances, influencing their growth and, consequently, thaxtomin A production. [, ]
- Temperature: Optimal temperature for thaxtomin A production by Streptomyces scabies and S. acidiscabies is 28°C. []
- Elucidating the biosynthetic pathway: Research has identified enzymes like TxtA, TxtB (non-ribosomal peptide synthetases), and TxtC (cytochrome P450 monooxygenase) involved in thaxtomin A biosynthesis. [, , ] Characterizing their catalytic mechanisms, substrate specificity, and regulation is vital for understanding the steps involved in producing this complex molecule.
- Engineering thaxtomin A production: Manipulating the expression or activity of these enzymes could potentially lead to increased thaxtomin A production for use as a bioherbicide. [, ]
ANone: Computational chemistry plays a significant role in understanding thaxtomin A's structure-activity relationships and optimizing its production:
- QSAR models: These models help establish a relationship between the structure of thaxtomin A and its herbicidal activity. They can guide the design of new analogs with improved potency or selectivity. []
- Docking simulations: Simulating the interaction of thaxtomin A and its analogs with their target, such as cellulose synthase, helps understand the molecular basis of its activity. This information can guide the design of more effective inhibitors. []
- Modeling thaxtomin A biosynthesis: Computational tools can be used to model the entire biosynthetic pathway, predict potential bottlenecks, and identify genetic engineering strategies to enhance production. []
ANone: Studies focusing on modifying thaxtomin A's structure have provided valuable insights into its SAR:
- C-14 Configuration: Alkyl ether derivatives of thaxtomin A showed that the naturally occurring 11S,14R configuration is essential for optimal biological activity. The 11S,14S epimers displayed significantly reduced potency as inhibitors of lettuce seedling root growth. []
- Alkoxy Group Size: Among the 11S,14R-configured alkyl ethers, increasing the size of the alkoxy group at C-14 led to a decrease in potency. This suggests that steric factors around the hydroxyl group at C-14 play a role in thaxtomin A's activity. []
- Hydroxyl Groups: The hydroxyl groups introduced by TxtC contribute to thaxtomin A's phytotoxicity and solubility. [] Further studies on modifying these groups could reveal their specific roles in target binding and biological activity.
ANone: While specific data on thaxtomin A's stability under various storage conditions is limited in the provided research, several studies highlight the influence of environmental factors on its production, which indirectly points to potential stability concerns and the need for appropriate formulation strategies:
- Sensitivity to Environmental Factors: The variable production of thaxtomin A by different Streptomyces species and the influence of factors like culture media, pH, and carbon source suggest potential sensitivity to environmental conditions. [, , , , ]
- Enhanced Production in Specific Media: The significantly higher thaxtomin A yields observed in OMB compared to other media highlight the importance of optimizing growth conditions for its production and, potentially, its stability. [, , ]
- Formulation Challenges: The need to optimize thaxtomin A production for use as a bioherbicide underscores the challenges in formulating this compound to ensure its stability, solubility, and bioavailability for effective agricultural application. [, ]
- EPA Approval: Thaxtomin A is a key active ingredient in bioherbicides approved by the U.S. Environmental Protection Agency. [] This indicates that its use is subject to regulatory oversight and requires meeting specific safety standards.
ANone: The provided research primarily focuses on thaxtomin A's role as a phytotoxin and its potential as a bioherbicide. Therefore, information regarding ADME (absorption, distribution, metabolism, excretion) and in vivo activity in animals or humans is not discussed.
ANone: Numerous studies demonstrate the efficacy of thaxtomin A in vitro and in planta, focusing on its phytotoxic effects:
- Cell-Based Assays: Thaxtomin A inhibits cell elongation and causes cell wall abnormalities in various plant cell cultures, including tobacco and onion. [] These assays provide controlled environments to study thaxtomin A's direct impact on plant cells.
- Plant Models: Thaxtomin A consistently induces characteristic scab symptoms, including necrotic lesions, cell hypertrophy, and stunting, in various plant models, including potato, radish, and Arabidopsis thaliana. [, , , , , , , ] These models allow researchers to study the disease progression and the role of thaxtomin A in a more holistic plant system.
ANone: Research on thaxtomin A resistance is ongoing, and several mechanisms have been proposed:
- Genetic Factors: Research suggests that specific genes, such as those involved in cellulose synthesis or other cellular pathways targeted by thaxtomin A, might contribute to resistance. [, , ] Identifying and characterizing these genes is crucial for understanding the genetic basis of resistance.
- Cross-Resistance: While specific instances of cross-resistance to other compounds are not extensively discussed in the provided research, the structural similarity of thaxtomin A to other cellulose biosynthesis inhibitors like isoxaben raises the possibility of shared resistance mechanisms. [] Further studies are needed to explore this aspect in detail.
ANone: The research provides glimpses into the historical progression of thaxtomin A research:
- Early Discovery and Characterization: The identification of thaxtomins as phytotoxins produced by Streptomyces scabies and their role in common scab disease were crucial milestones. [, , ]
- Biosynthesis Unraveled: Elucidating the biosynthetic pathway of thaxtomin A, including identifying key enzymes like TxtA, TxtB, and TxtC, has been instrumental in understanding its production. [, , ]
- Genetic Basis of Pathogenicity: Discovering the genetic clusters responsible for thaxtomin A production and identifying regulatory elements like TxtR and CebR have significantly advanced our understanding of Streptomyces scabies pathogenicity. [, ]
- Exploiting Thaxtomin A's Potential: Recognizing thaxtomin A as a potential bioherbicide and engineering its production in heterologous hosts like Streptomyces albus represent significant steps towards its practical application. []
ANone: Research on thaxtomin A inherently integrates multiple disciplines:
- Plant Pathology and Microbiology: Understanding the interaction between Streptomyces scabies and its plant hosts, the role of thaxtomin A in disease development, and the mechanisms of plant resistance are crucial areas of study. [, , , , , , , ]
- Molecular Biology and Genetics: Investigating the genetic basis of thaxtomin A biosynthesis, identifying and characterizing the genes and regulatory elements involved in its production, and understanding the genetic basis of plant resistance are essential aspects. [, , , , , ]
- Biochemistry and Chemistry: Studying the structure and properties of thaxtomin A, elucidating the enzymatic mechanisms involved in its biosynthesis, and synthesizing analogs to explore its structure-activity relationships are crucial. [, , , , , ]
- Agricultural Sciences: Evaluating the efficacy and safety of thaxtomin A as a bioherbicide, optimizing its production for agricultural applications, and developing formulations for effective delivery and stability are key areas of research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


